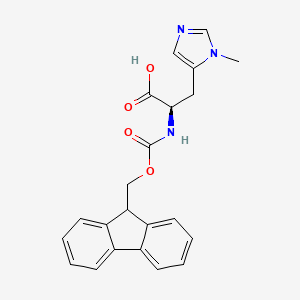

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine

Descripción general

Descripción

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic derivative of histidine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the stepwise construction of peptides. The fluorenylmethyloxycarbonyl (Fmoc) group is a common protecting group in solid-phase peptide synthesis (SPPS), providing stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine typically involves the following steps:

Protection of the Histidine Amino Group: The amino group of histidine is protected using the Fmoc group. This is achieved by reacting histidine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.

Methylation of the Imidazole Ring: The imidazole ring of histidine is methylated using methyl iodide or dimethyl sulfate under basic conditions.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of histidine are reacted with Fmoc chloride and methylating agents in industrial reactors.

Automated Purification: Industrial chromatography systems are used to purify the compound efficiently.

Quality Control: Rigorous quality control measures, including HPLC and NMR spectroscopy, ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine undergoes several types of chemical reactions:

Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The imidazole ring can undergo substitution reactions, particularly at the methylated nitrogen.

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide) is commonly used.

Coupling: Carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt) are used to facilitate peptide bond formation.

Substitution: Various electrophiles can be used to introduce different substituents onto the imidazole ring.

Major Products

Peptides: The primary products are peptides where this compound is incorporated into the sequence.

Substituted Histidine Derivatives: Depending on the substitution reactions, various histidine derivatives can be synthesized.

Aplicaciones Científicas De Investigación

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine, often abbreviated as Fmoc-D-His, is a synthetic amino acid derivative that has garnered attention in various scientific fields, particularly in peptide synthesis and medicinal chemistry. This article explores its applications, supported by comprehensive data and case studies.

Peptide Synthesis

Fmoc-D-His is primarily utilized in peptide synthesis, particularly in SPPS. The Fmoc group allows for selective deprotection under mild conditions, facilitating the stepwise addition of amino acids to form peptides. This method is advantageous for synthesizing complex peptides and proteins with high purity and yield.

Drug Development

The incorporation of Fmoc-D-His into peptide sequences has been explored for developing novel therapeutics. Its unique properties enable the design of peptides that can interact with specific biological targets, such as receptors or enzymes. For instance, studies have shown that peptides containing D-histidine exhibit enhanced stability and bioactivity compared to their L-counterparts .

Bioconjugation Techniques

Fmoc-D-His can serve as a building block for bioconjugation strategies, allowing researchers to attach various biomolecules (e.g., drugs, fluorescent tags) to peptides. This application is particularly relevant in targeted drug delivery systems where precise control over the bioactivity of conjugated molecules is essential .

Studying Protein Interactions

Peptides synthesized with Fmoc-D-His are used to investigate protein-protein interactions and enzyme-substrate relationships. By incorporating D-histidine into peptide probes, researchers can gain insights into the structural and functional dynamics of proteins involved in various biological processes .

Data Tables

Mecanismo De Acción

The primary mechanism of action for Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can form peptide bonds, allowing for the stepwise construction of peptides. The methylation of the imidazole ring can influence the compound’s reactivity and interactions with other molecules.

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-Histidine: Similar in structure but lacks the methyl group on the imidazole ring.

Fmoc-Methyl-Histidine: Similar but may differ in the position of methylation.

Fmoc-Other Amino Acids: Other amino acids protected with the Fmoc group, such as Fmoc-lysine or Fmoc-arginine.

Uniqueness

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is unique due to the specific methylation of the imidazole ring, which can alter its chemical properties and reactivity compared to non-methylated histidine derivatives. This modification can be crucial for certain biochemical applications where altered reactivity or steric properties are desired.

Actividad Biológica

Na-(((9H-Fluoren-9-yl)methoxy)carbonyl)-Np-methyl-D-histidine is a synthetic compound that belongs to a class of Nα-protected amino acids, which are often utilized in peptide synthesis and drug development. This compound is particularly notable for its potential biological activities, including its role in modulating various biochemical pathways.

- Molecular Formula : C24H27N3O4

- Molecular Weight : 391.42 g/mol

- CAS Number : 2002499-17-2

Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on enzymatic pathways and cellular processes. Below are key findings from various studies:

1. Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are critical in regulating gene expression and cellular function. For instance, azumamides, which share structural similarities with this compound, have shown potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM, suggesting that this class of compounds could be effective in cancer therapy by modulating epigenetic regulation .

2. Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves the use of Fmoc protection strategies, which are crucial for maintaining the integrity of the amino acid during peptide synthesis. The structure activity relationship studies indicate that modifications to the fluorenylmethoxycarbonyl (Fmoc) group can significantly alter the biological activity of the compound. For example, variations in the methyl groups on the nitrogen atoms have been shown to affect binding affinity to target enzymes .

Table 1: Summary of Biological Activities

The proposed mechanism of action for this compound involves its interaction with specific enzymes such as HDACs. By inhibiting these enzymes, the compound may lead to increased acetylation of histones, thereby promoting gene expression associated with tumor suppression and other beneficial cellular processes.

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O4/c1-25-13-23-11-14(25)10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,11,13,19-20H,10,12H2,1H3,(H,24,28)(H,26,27)/t20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEDYXEZHNPXCFB-HXUWFJFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=NC=C1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.